1-Butyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride
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Overview
Description
1-Butyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and drugs, playing a crucial role in cell biology and exhibiting a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride typically involves Fischer indole cyclization. This reaction is carried out in the presence of glacial acetic acid (AcOH) and a concentrated hydrochloric acid (HCl) mixture . The reaction conditions include stirring the reaction mixture at room temperature for several hours, followed by extraction and purification steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole cyclization, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the indole nitrogen or other reactive sites on the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Butyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit serotonin uptake and monoamine oxidase-A activity, leading to its potential antidepressant effects . The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline): A naturally occurring compound with similar structural features and biological activities.
1-Methyl-9H-pyrido(3,4-b)indole (Harman): Another indole derivative with comparable properties and applications.
Uniqueness
1-Butyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives.
Properties
CAS No. |
87820-23-3 |
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Molecular Formula |
C16H23ClN2O |
Molecular Weight |
294.82 g/mol |
IUPAC Name |
1-butyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c1-3-4-5-15-16-12(8-9-17-15)13-10-11(19-2)6-7-14(13)18-16;/h6-7,10,15,17-18H,3-5,8-9H2,1-2H3;1H |
InChI Key |
UPTBCINBVODGIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC.Cl |
Origin of Product |
United States |
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